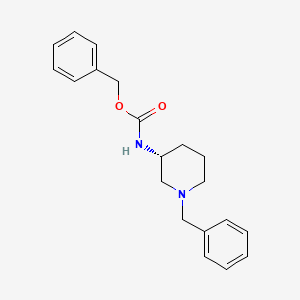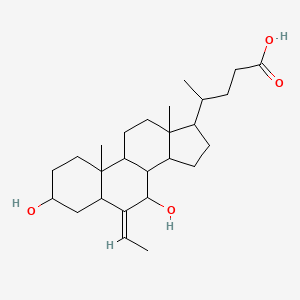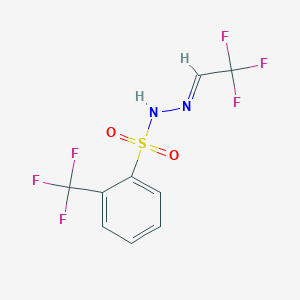
4-(2-Ethoxyphenyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-乙氧基苯基)-1,2,3,6-四氢吡啶是一种有机化合物,属于四氢吡啶类。该化合物具有一个被2-乙氧基苯基取代的四氢吡啶环。
准备方法
合成路线和反应条件
4-(2-乙氧基苯基)-1,2,3,6-四氢吡啶的合成通常涉及以下步骤:
起始原料: 合成以合适的起始原料开始,例如2-乙氧基苯甲醛和合适的胺。
席夫碱的形成: 2-乙氧基苯甲醛在酸性或碱性条件下与胺反应形成席夫碱。
环化: 席夫碱进行环化以形成四氢吡啶环。此步骤通常需要催化剂和特定的反应条件,例如加热或使用溶剂。
工业生产方法
在工业环境中,4-(2-乙氧基苯基)-1,2,3,6-四氢吡啶的生产可能涉及:
间歇式或连续式工艺: 根据规模,可以采用间歇式或连续式工艺。
反应条件优化: 温度、压力和催化剂浓度等参数被优化以最大限度地提高产率和纯度。
纯化: 最终产品使用重结晶、蒸馏或色谱等技术进行纯化。
化学反应分析
反应类型
4-(2-乙氧基苯基)-1,2,3,6-四氢吡啶可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的吡啶衍生物。
还原: 还原反应可以将其转化为不同的四氢吡啶衍生物。
取代: 亲电或亲核取代反应可以引入新的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 卤素、酸或碱等试剂可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成吡啶衍生物,而取代可以引入各种官能团,如卤素或烷基。
科学研究应用
4-(2-乙氧基苯基)-1,2,3,6-四氢吡啶在科学研究中有多种应用:
化学: 它用作有机合成中的构建单元,以创建更复杂的分子。
生物学: 该化合物因其潜在的生物活性而受到研究,包括与酶和受体的相互作用。
医药: 研究探索其作为药物中间体或活性成分的潜力。
工业: 它可能用于开发新材料或作为化学制造中的前体。
作用机制
4-(2-乙氧基苯基)-1,2,3,6-四氢吡啶发挥其作用的机制涉及:
分子靶点: 该化合物可能与特定的酶、受体或其他蛋白质相互作用。
途径: 它可以影响生化途径,可能影响细胞过程,如信号转导或代谢。
相似化合物的比较
类似化合物
4-(2-甲氧基苯基)-1,2,3,6-四氢吡啶: 与乙氧基相比,结构相似,具有甲氧基。
4-(2-丙氧基苯基)-1,2,3,6-四氢吡啶: 与乙氧基相比,结构相似,具有丙氧基。
独特性
4-(2-乙氧基苯基)-1,2,3,6-四氢吡啶由于其特殊的乙氧基取代而具有独特性,与其他类似化合物相比,它可以影响其化学反应性和生物活性。
这份详细概述全面介绍了 4-(2-乙氧基苯基)-1,2,3,6-四氢吡啶,涵盖了它的合成、反应、应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
4-(2-ethoxyphenyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C13H17NO/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11/h3-7,14H,2,8-10H2,1H3 |
InChI 键 |
DSKRQIMCCMXDBP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C2=CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)



![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)

![Thiohydroxylamine, N-[[4-bromo-2-methyl-6-(1-methylethyl)phenyl]imino]-S-(1,1-dimethylethyl)-](/img/structure/B12094967.png)



![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)

